molecular formula C11H9ClN2 B13032001 5-(Chloromethyl)-3,4'-bipyridine

5-(Chloromethyl)-3,4'-bipyridine

Cat. No.: B13032001
M. Wt: 204.65 g/mol
InChI Key: UIGOEHAYPYBJQD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3,4’-bipyridine typically involves the chloromethylation of 3,4’-bipyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the bipyridine.

Industrial Production Methods

Industrial production methods for 5-(Chloromethyl)-3,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using continuous flow reactors for better control and efficiency, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3,4’-bipyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 5-(aminomethyl)-3,4’-bipyridine, 5-(thiomethyl)-3,4’-bipyridine, etc.

    Oxidation: Products include 5-(formyl)-3,4’-bipyridine and 5-(carboxyl)-3,4’-bipyridine.

    Reduction: The major product is 5-methyl-3,4’-bipyridine.

Scientific Research Applications

5-(Chloromethyl)-3,4’-bipyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3,4’-bipyridine is unique due to its bipyridine structure, which provides distinct electronic properties and reactivity compared to other chloromethylated compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

3-(chloromethyl)-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9ClN2/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6H2

InChI Key

UIGOEHAYPYBJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)CCl

Origin of Product

United States

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